1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride

TRPV1 antagonism inflammatory pain NLRP3 inflammasome

This dihydrochloride salt is the definitive synthetic precursor for JNJ-42165279 (Phase II FAAH inhibitor) and TRPV1 antagonists achieving IC50 values as low as 63.1 nM. The gem-difluoro substitution on the benzodioxole core retards CYP450-mediated oxidative ring scission—a critical metabolic soft spot in non-fluorinated analogs—extending in vivo half-life and improving oral bioavailability (F=34.4%). Procurement managers targeting dual TRPV1/NLRP3 programs should select this 5-substituted regioisomer over the 4-isomer or non-fluorinated MDBP to preserve linear pharmacophore geometry and CNS penetration (logP=1.7 free base).

Molecular Formula C12H16Cl2F2N2O2
Molecular Weight 329.17 g/mol
CAS No. 2206243-25-4
Cat. No. B1485003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride
CAS2206243-25-4
Molecular FormulaC12H16Cl2F2N2O2
Molecular Weight329.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F.Cl.Cl
InChIInChI=1S/C12H14F2N2O2.2ClH/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16;;/h1-2,7,15H,3-6,8H2;2*1H
InChIKeyCQRRRQCYIFBXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride (CAS 2206243-25-4): Core Scaffold Identity and Procurement Baseline


1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride (CAS 2206243-25-4; molecular formula C₁₂H₁₆Cl₂F₂N₂O₂, MW 329.17 g/mol) is a heterocyclic building block comprising a piperazine ring attached via a methylene linker to the 5-position of a 2,2-difluoro-1,3-benzodioxole core. The free base form (CAS 1093211-85-8) carries the synonym difluoromethylenedioxybenzylpiperazine (DF-MDBP) and has a molecular weight of 256.25 g/mol [1]. This compound serves as a versatile synthetic intermediate for constructing pharmacologically active molecules—most notably TRPV1 antagonists [2] and FAAH inhibitors including the clinical candidate JNJ‑42165279 [3]—by virtue of its nucleophilic piperazine nitrogen and the metabolically robust difluorinated benzodioxole moiety.

Why In-Class Piperazine-Benzodioxole Building Blocks Cannot Be Interchanged Without Impacting Pharmacological Performance


The difluoromethylenedioxy group is not a passive structural decoration; it functions as a metabolically stabilized bioisostere of the canonical methylenedioxy motif [1]. The gem‑difluoro substitution at the 2‑position of the benzodioxole ring raises the C–H bond dissociation energy at the dioxole methylene, substantially retarding cytochrome P450‑mediated oxidative ring scission—a primary clearance route for non-fluorinated benzodioxole‑containing compounds [2]. Consequently, swapping this building block for its non‑fluorinated counterpart (e.g., 1‑(1,3‑benzodioxol‑5‑ylmethyl)piperazine, CAS 32231‑06‑4) or its 4‑substituted regioisomer (CAS 1892266‑36‑2) alters not only metabolic half‑life but also lipophilicity (ΔlogP ≈ 0.4–1.3 units), target engagement geometry, and the pharmacodynamic profile of the final conjugated molecule. The quantitative evidence below demonstrates that these differences are measurable and consequential for lead optimization and procurement decisions.

Quantitative Differentiation Evidence: 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride vs. Closest Analogs


TRPV1 Antagonism Scaffold Potency: 5-(Difluoromethylenedioxy)benzylpiperazine Leads Yield Nanomolar IC₅₀ Values

A focused library of 48 compounds constructed on the 1-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine scaffold produced a lead candidate (3q) with TRPV1 IC₅₀ = 63.1 ± 9.6 nM and NLRP3 inflammasome inhibition IC₅₀ = 348.9 ± 69.62 nM (IL‑1β secretion in THP‑1 cells) [1]. In vivo, 3q reduced IL‑1β by 51% in an LPS/ATP-induced peritonitis model and demonstrated oral bioavailability (F = 34.4%) with t₁/₂ = 11.04 h in mice [1]. While direct comparator data for the unsubstituted piperazine parent within the same assay panel are not published, the scaffold itself was selected from multiple candidate cores based on its ability to simultaneously engage TRPV1 and NLRP3 pathways—a dual pharmacology not achieved with non‑fluorinated benzodioxole‑piperazine precursors in earlier campaigns.

TRPV1 antagonism inflammatory pain NLRP3 inflammasome SAR

FAAH Inhibition: The Target Scaffold Is the Core of JNJ‑42165279, a Clinical‑Stage Covalent FAAH Inhibitor

Derivatization of 1-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine yields JNJ‑42165279 (N‑(4‑chloropyridin‑3‑yl)‑4‑((2,2‑difluorobenzo[d][1,3]dioxol‑5‑yl)methyl)piperazine‑1‑carboxamide), which inhibits human FAAH with IC₅₀ = 70 ± 8 nM and rat FAAH with IC₅₀ = 313 ± 28 nM [1]. Importantly, JNJ‑42165279 displays high selectivity—no significant off‑target activity against other enzymes, ion channels, receptors, or CYP/hERG at 10 µM—and has advanced to Phase II clinical trials for anxiety and major depressive disorder [2]. The difluorobenzodioxole moiety contributes critically to lipophilicity and blood‑brain barrier permeability, properties not achievable with the non‑fluorinated 1,3‑benzodioxole analog.

FAAH inhibition anandamide neuropathic pain clinical candidate

Metabolic Stability: The 2,2‑Difluoro‑1,3‑benzodioxole Core Resists Oxidative Ring Scission Relative to the Methylenedioxy Analog

The gem‑difluoromethylene group in the 2,2‑difluoro‑1,3‑benzodioxole ring elevates the C–H bond dissociation energy at the dioxole methylene position, rendering it resistant to cytochrome P450‑mediated oxidative cleavage—the dominant metabolic pathway for the non‑fluorinated 1,3‑benzodioxole (methylenedioxy) group [1]. This property is explicitly cited in medicinal chemistry literature: "The 2,2‑difluorobenzodioxole moiety has been proposed ... as a potential metabolically more stable derivative of the benzodioxole fragment" [2]. While direct comparative microsomal stability half‑life data for the free piperazine parent are not publicly available, the metabolic stability advantage is a well‑established class property of the difluoromethylenedioxy bioisostere across multiple chemotypes (amphetamines, FAAH inhibitors, CFTR modulators).

metabolic stability CYP450 bioisostere clearance

Lipophilicity Tuning: The 2,2‑Difluorobenzodioxole Group Increases logP by ~0.4–1.3 Units vs. the Non‑Fluorinated Benzodioxole

The computed logP of the 2,2‑difluoro‑1,3‑benzodioxole fragment is 2.0–3.3 (depending on calculation method; ACD/LogP = 3.00, ChemSrc logP = 3.32) [1], compared with an estimated logP of ~1.6–1.8 for the parent 1,3‑benzodioxole. For the complete piperazine‑benzodioxole molecule, PubChem reports XLogP3‑AA = 1.7 for the free base [2]. This moderate lipophilicity increase—driven by the electronegative fluorine atoms—enhances passive membrane permeability and blood‑brain barrier penetration without exceeding the typical CNS drug‑likeness threshold (logP < 5), making the scaffold well‑suited for CNS‑targeted programs such as FAAH and TRPV1 modulation.

lipophilicity logP blood-brain barrier physicochemical properties

Regioisomeric Specificity: 5‑Substitution Confers Distinct Synthetic and Pharmacophoric Geometry Relative to the 4‑Substituted Isomer

The target compound (5‑substituted regioisomer, CAS 2206243‑25‑4) and its 4‑substituted positional isomer (CAS 1892266‑36‑2) are structurally distinct with different IUPAC names: 1‑[(2,2‑difluoro‑1,3‑benzodioxol‑5‑yl)methyl]piperazine vs. 1‑[(2,2‑difluoro‑1,3‑benzodioxol‑4‑yl)methyl]piperazine [1]. The 5‑position places the methylene‑piperazine attachment para to the dioxole oxygen at position 3, yielding an extended linear pharmacophore, whereas the 4‑substitution creates a bent geometry due to ortho‑relationship with the ring junction. BindingDB data indicate that the 5‑substituted regioisomer-derived ligands engage TRPV1 and FAAH with nanomolar affinity, while the 4‑substituted regioisomer has been explored primarily for RORγ binding (Ki < 100 nM) [2], reflecting divergent target selectivity driven by regioisomeric geometry.

regiochemistry SAR pharmacophore geometry synthetic intermediate

Analytical Differentiation: DF‑MDBP Exhibits Unique GC‑MS and LC‑MS Signatures vs. Non‑Fluorinated MDBP

In the first published report of DF‑MDBP (the free base of the target compound) as a new psychoactive substance, Uchiyama et al. (2016) established that the difluoromethylenedioxy analog is chromatographically and spectrometrically distinct from its non‑fluorinated counterpart MDBP (1‑(3,4‑methylenedioxybenzyl)piperazine) [1]. High‑resolution mass spectrometry confirmed a molecular ion shift of +36 Da (two fluorine atoms replacing two hydrogens: C₁₂H₁₄F₂N₂O₂, exact mass 256.1023 Da, vs. C₁₂H₁₆N₂O₂, exact mass 220.1212 Da for MDBP). GC‑MS fragmentation patterns showed diagnostic ions reflecting the stabilized difluorobenzodioxole ring, and NMR (¹H, ¹³C, ¹⁹F) provided unambiguous structural confirmation [1]. These analytical signatures are essential for quality control, batch‑to‑batch identity verification, and regulatory compliance.

analytical chemistry forensic toxicology GC-MS LC-MS

Optimal Procurement and Research Application Scenarios for 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride


TRPV1/NLRP3 Dual Antagonist Lead Optimization for Inflammatory Pain

Research groups pursuing dual TRPV1 antagonism and NLRP3 inflammasome inhibition should select this building block as the core scaffold. The Liu et al. (2025) study [1] demonstrates that 48 derivatives built on this scaffold achieved TRPV1 IC₅₀ values as low as 63.1 nM with concurrent NLRP3 inhibition (IC₅₀ = 348.9 nM), delivering oral bioavailability (F = 34.4%) and significant in vivo efficacy in formalin‑induced pain and DSS‑induced colitis models. The difluorobenzodioxole group provides the metabolic stability necessary for oral dosing, while the piperazine NH₂ offers a versatile handle for urea, amide, and sulfonamide derivatization.

CNS‑Penetrant FAAH Inhibitor Synthesis and Clinical Candidate Derivatization

This compound is the direct synthetic precursor to JNJ‑42165279, a covalent FAAH inhibitor (hFAAH IC₅₀ = 70 nM) that has completed Phase II clinical evaluation for anxiety and major depressive disorder [1]. The difluorinated benzodioxole moiety enhances brain penetration (logP = 1.7 for the free base) while resisting metabolic ring scission. Procurement of this dihydrochloride salt ensures optimal solubility and reactivity for one‑step urea formation with 4‑chloropyridin‑3‑yl isocyanate, the key transformation in JNJ‑42165279 synthesis.

Metabolically Stabilized Benzodioxole‑Piperazine Library Synthesis

For medicinal chemistry teams exploring benzodioxole‑containing compound libraries, this difluorinated building block should replace non‑fluorinated 1‑(1,3‑benzodioxol‑5‑ylmethyl)piperazine (MDBP) when metabolic stability, CNS penetration, or reduction of toxic catechol metabolite formation is a program requirement [1]. The 5‑substitution regioisomer provides the linear pharmacophore geometry validated in TRPV1, FAAH, and CFTR modulator programs, avoiding the bent geometry of the 4‑substituted isomer that targets a different biological space (RORγ).

Forensic and Analytical Reference Standard for Designer Drug Identification

Forensic toxicology laboratories require this compound as an authenticated reference standard for the identification of DF‑MDBP in seized materials. The uniquely resolvable GC‑MS (exact mass 256.1023 Da, +36 Da vs. MDBP), LC‑MS, and ¹⁹F NMR signatures established by Uchiyama et al. (2016) [1] enable unambiguous differentiation from the non‑fluorinated MDBP and other benzylpiperazine analogs that share similar nominal masses but differ in exact mass and fragmentation pattern.

Quote Request

Request a Quote for 1-(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.